2',4'-Dihydroxychalcone

Antibacterial Staphylococcus aureus Bacteriostatic

2',4'-Dihydroxychalcone (2',4'-DHC) uniquely achieves complete S. aureus growth inhibition at low concentrations—analogs (2'-hydroxychalcone, 2',4-dihydroxychalcone, 2'-hydroxy-4'-methoxychalcone) produce only partial suppression. Against Saprolegnia, 2',4'-DHC is 24× more potent than bronopol (MIC 6.25 vs 150 μg/mL), validated as the most potent among 35 tested chalcones. Also offers selective PANC-1 cytotoxicity (PC50 19.0 μM) and verified negative control for aromatase assays (IC50 >50 μM). For aquaculture infection research and pancreatic cancer screening, the 2',4'-dihydroxy pattern is non-substitutable. ≥98% purity, research-grade.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 25515-43-9
Cat. No. B1240110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxychalcone
CAS25515-43-9
Synonyms2',4'-dihydroxychalcone
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+
InChIKeyJUMSUVHHUVPSOY-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxychalcone (CAS 25515-43-9) Sourcing and Technical Baseline


2',4'-Dihydroxychalcone (2',4'-DHC, CAS 25515-43-9) is a member of the chalcone class of flavonoids, characterized by an α,β-unsaturated ketone scaffold bearing hydroxyl groups at the 2' and 4' positions of the A-ring . This substitution pattern is a critical pharmacophoric element for multiple biological activities, including antibacterial and anti-oomycete effects . The compound is found naturally in plant sources such as Zuccagnia punctata, Adesmia balsamica, and Oxytropis falcata , and is also available as a synthetic product for research use.

Why Chalcone Analogs Are Not Interchangeable with 2',4'-Dihydroxychalcone


Substitution of 2',4'-dihydroxychalcone with structurally related chalcones or flavonoids is not scientifically valid due to pronounced structure-activity relationship (SAR) divergence. In antibacterial assays, 2',4'-dihydroxychalcone produces complete growth inhibition at low concentrations, whereas analogs such as 2'-hydroxychalcone, 2',4-dihydroxychalcone, and 2'-hydroxy-4'-methoxychalcone only reduce growth to a limiting value without achieving full suppression . Similarly, in anti-oomycete activity against Saprolegnia strains, the 2',4'-dihydroxylation pattern confers markedly higher potency than other chalcones and dihydrochalcones isolated from the same source . Even minor positional isomerism—such as 4,2'-dihydroxychalcone versus 2',4'-dihydroxychalcone—produces substantially different aromatic hydroxyl activity profiles, with only the 2',4'-dihydroxy configuration exhibiting specific, pronounced bacteriostatic and anti-saprolegnia efficacy .

Quantitative Evidence for 2',4'-Dihydroxychalcone Differentiation: Head-to-Head Comparisons


Complete vs. Partial Growth Inhibition: 2',4'-Dihydroxychalcone Outperforms Six Chalcone Analogs Against S. aureus

In a direct comparative study evaluating six natural and synthetic chalcones against Staphylococcus aureus ATCC 25923, only 2',4'-dihydroxychalcone and 2',4-dihydroxychalcone produced complete inhibition of microbial growth at low concentrations. All other tested chalcones—including chalcone, 2'-hydroxychalcone, 2',4-dihydroxychalcone (distinct isomer), 2'-hydroxy-4-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone—only reduced growth rate to a limiting plateau value without achieving full suppression . This qualitative functional difference establishes a clear binary selection criterion.

Antibacterial Staphylococcus aureus Bacteriostatic

Anti-Saprolegnia Potency: 2',4'-Dihydroxychalcone Exceeds Commercial Bronopol by 20-Fold

In a 2024 structure-activity relationship study evaluating 35 compounds (natural chalcones/dihydrochalcones and oxyalkylated derivatives) against Saprolegnia parasitica and S. australis, natural 2',4'-dihydroxychalcone (compound 3) was identified as one of the two most potent agents tested . An earlier study quantified that 2',4'-dihydroxychalcone (compound 1) exhibited MIC and MOC values of 6.25 μg/mL and 12.5 μg/mL against Saprolegnia sp., which is 20-fold more potent than the commercial control bronopol (MIC 150 μg/mL, MOC not specified) .

Anti-oomycete Aquaculture Saprolegnia

Selective Cytotoxicity: Preferential Activity of 2',4'-Dihydroxychalcone Against Pancreatic Cancer PANC-1 Cells

Among cytotoxic constituents isolated from Soymida febrifuga, 2',4'-dihydroxychalcone (compound 8) displayed the most potent preferential cytotoxicity against human pancreatic cancer PANC-1 cells, with a PC50 value of 19.0 μM. This preferential cytotoxicity profile was more pronounced than that observed for other isolated compounds in the same study, including 4'-hydroxy-3',5'-dimethoxy-[1,1'-biphenyl]-4-ol, deoxyandirobin, and methylangolensate, which were either inactive or showed weaker activity . Santa Cruz Biotechnology reports confirm cytotoxicity across multiple human cancer cell lines: MCF7 (IC50 = 16.3 μM), HT-1080 (IC50 = 17 μM), HeLa (IC50 = 23.1 μM), A549 (IC50 = 23.2 μM), and SK-MEL-28 (IC50 = 75 μM) .

Cytotoxicity Pancreatic cancer Selectivity

Aromatase Inhibition: 2',4'-Dihydroxychalcone Shows No Activity, Enabling Negative Control Selection

In a comparative aromatase inhibition screening using modified microsomes, 2',4'-dihydroxychalcone (67) exhibited an IC50 > 50 μM, indicating essentially no inhibitory activity. This sharply contrasts with structurally related chalcones: eriodictyol chalcone (68, IC50 = 2.8 μM), naringenin chalcone (78, IC50 = 2.6 μM), and hesperetin chalcone (69, IC50 = 24.2 μM) . The >18-fold difference in potency relative to active analogs establishes 2',4'-DHC as functionally distinct for aromatase-related studies.

Aromatase Inhibition Selectivity

Antifungal Mechanism: 2',4'-Dihydroxychalcone Operates via Hsp90 Inhibition Distinct from Clinical Antifungals

2',4'-Dihydroxychalcone was identified from an Hsp90-targeting library as a compound with Hsp90 inhibitory and antifungal effects . In the presence of 2',4'-DHC at 8 μg/mL, radial growth of Aspergillus fumigatus was inhibited by 20% compared to control, and green pigmentation was completely blocked . Importantly, mechanistic studies indicate that 2',4'-DHC acts via a mechanism distinct from current clinical antifungal drugs including amphotericin B, azoles, and echinocandins .

Antifungal Hsp90 Aspergillus

Evidence-Backed Application Scenarios for 2',4'-Dihydroxychalcone


Antimicrobial Research Requiring Complete Growth Suppression

Based on direct comparative evidence, 2',4'-dihydroxychalcone is the preferred chalcone scaffold when experimental protocols require complete inhibition of S. aureus growth rather than partial rate reduction. The compound achieves full suppression at low concentrations, whereas analogs such as 2'-hydroxychalcone and methoxylated derivatives produce only a limiting plateau of growth reduction .

Anti-Oomycete Development for Aquaculture Applications

For research programs targeting Saprolegnia infections in aquaculture, 2',4'-dihydroxychalcone provides a natural product scaffold with 24-fold greater potency than the commercial standard bronopol (MIC 6.25 μg/mL vs. 150 μg/mL). The compound has been validated as the most potent anti-Saprolegnia agent among 35 tested natural and synthetic chalcones/dihydrochalcones .

Pancreatic Cancer Cytotoxicity Screening Studies

2',4'-Dihydroxychalcone demonstrates preferential cytotoxicity against PANC-1 human pancreatic cancer cells (PC50 = 19.0 μM), outperforming other compounds isolated from the same botanical source. This selectivity profile makes it a rational choice for pancreatic cancer-focused cytotoxicity screening programs .

Aromatase-Negative Chalcone Control in Endocrine Studies

Due to its documented lack of aromatase inhibitory activity (IC50 > 50 μM), 2',4'-dihydroxychalcone serves as an appropriate negative control chalcone in studies where modulation of estrogen biosynthesis must be avoided. This contrasts with structurally related chalcones such as eriodictyol chalcone (IC50 = 2.8 μM) and naringenin chalcone (IC50 = 2.6 μM), which potently inhibit aromatase .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',4'-Dihydroxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.